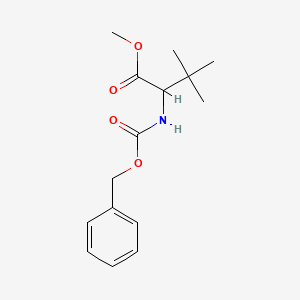
N-Cbz-3-methyl-DL-valine Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cbz-3-methyl-DL-valine Methyl Ester: is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol . It is a derivative of valine, an essential amino acid, and is often used in peptide synthesis due to its protective group properties. The compound is characterized by the presence of a carbobenzyloxy (Cbz) group, which serves as a protecting group for the amino function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-3-methyl-DL-valine Methyl Ester typically involves the protection of the amino group of 3-methyl-DL-valine with a carbobenzyloxy group, followed by esterification of the carboxyl group with methanol. The reaction conditions often include the use of dichloromethane as a solvent and a base such as diisopropylethylamine (DIEA) to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of protective groups like Cbz is crucial in peptide synthesis, and the compound is often produced in bulk for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: N-Cbz-3-methyl-DL-valine Methyl Ester undergoes various chemical reactions, including:
Hydrogenation: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Catalytic Hydrogenation: Pd-C, H2
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed:
Hydrogenation: Removal of the Cbz group results in the formation of 3-methyl-DL-valine.
Hydrolysis: Hydrolysis of the ester group yields 3-methyl-DL-valine carboxylic acid.
Applications De Recherche Scientifique
Chemistry: N-Cbz-3-methyl-DL-valine Methyl Ester is widely used in peptide synthesis as a protecting group for the amino function. It allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides .
Biology and Medicine: In biological research, the compound is used to study enzyme-substrate interactions and protein synthesis. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: The compound finds applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its use in automated peptide synthesizers enhances the efficiency and accuracy of peptide production .
Mécanisme D'action
The mechanism of action of N-Cbz-3-methyl-DL-valine Methyl Ester primarily involves its role as a protecting group in peptide synthesis. The Cbz group protects the amino function from unwanted reactions during the synthesis process. The compound is selectively deprotected under specific conditions, allowing for the sequential addition of amino acids to form peptides .
Comparaison Avec Des Composés Similaires
- N-Cbz-L-valine Methyl Ester
- N-Cbz-DL-valine Methyl Ester
- N-Boc-3-methyl-DL-valine Methyl Ester
Comparison: N-Cbz-3-methyl-DL-valine Methyl Ester is unique due to the presence of the 3-methyl group, which can influence the steric and electronic properties of the compound. This makes it particularly useful in the synthesis of peptides with specific structural requirements. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and ease of deprotection .
Propriétés
IUPAC Name |
methyl 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)12(13(17)19-4)16-14(18)20-10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFCAJVCJLEMTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
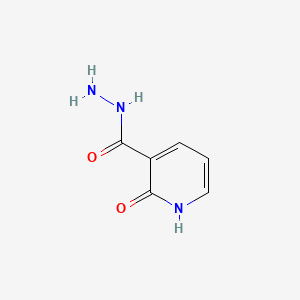
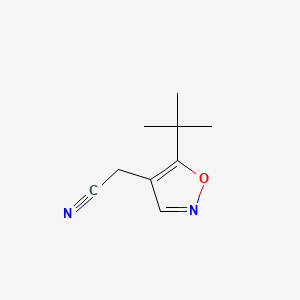
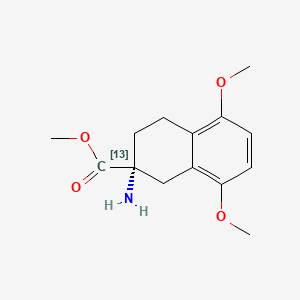
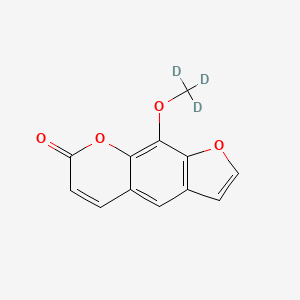
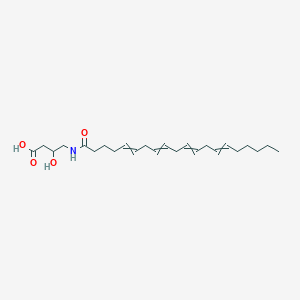


![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)
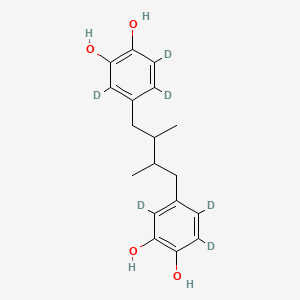
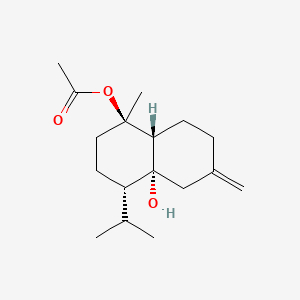

![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)

![2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy](/img/structure/B585234.png)
